molecular formula C11H14N2S B3132375 1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine CAS No. 36700-38-6

1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine

Cat. No. B3132375
CAS RN: 36700-38-6
M. Wt: 206.31 g/mol
InChI Key: YSAUAVHXTIETRK-WAYWQWQTSA-N
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Description

The compound “1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine” is a chemical compound that is related to Pyrantel . It is also known as Pyrantel Related Compound A and is used as a reference standard in the pharmaceutical industry .

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • One-Pot Synthesis Method : This chemical compound can be synthesized using one-pot multicomponent reactions (MCRs), which are more efficient than conventional multistep organic reactions. This method involves cyclocondensation of substituted cyclic ketones with hetaryl carboxaldehydes and guanidine, enabling the synthesis of new organic molecules in a time- and effort-saving manner (Tugcu & Turhan, 2018).

  • Structural Elucidation : The structural parameters of similar compounds have been explored through density functional theory (DFT) calculations and various spectroscopic methods. This helps in understanding the molecular electronic potential and nonlinear optical properties, which are crucial for applications in the fields of medicine and optics (Hussain et al., 2020).

Potential Biological and Pharmacological Applications

  • Antibacterial and Antifungal Activities : Certain derivatives of this compound have been evaluated for their antibacterial and antifungal activities. These studies aim to develop novel classes of antimicrobial agents effective against various bacterial and fungal strains (N. Patel & Minesh D. Patel, 2017).

  • Antimicrobial Properties : The antimicrobial properties of similar pyrimidine derivatives have been a subject of research, with a focus on developing new antimicrobial agents. This includes studying their effectiveness against specific pathogens and analyzing their molecular structures for potential drug development (Elian et al., 2014).

  • Antiulcer and Antihypertensive Activities : Research has been conducted on dihydropyrimidine derivatives, similar to the compound , for their potential antiulcer and antihypertensive properties. This involves synthesizing and testing various derivatives for their efficacy in treating ulcers and hypertension (Gupta et al., 2014; Rana et al., 2004).

  • Antitumor Activity : Studies have explored the synthesis and evaluation of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, which are structurally similar, for their antitumor activities. These compounds have shown promising results in inhibiting the growth of various human cancer cell lines (Hafez & El-Gazzar, 2017).

Future Directions

While specific future directions for this compound are not mentioned in the search results, it’s worth noting that research in the field of organic chemistry and drug discovery is ongoing. New applications and improvements in the effectiveness of similar compounds are being explored .

properties

IUPAC Name

1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10/h2,4-6,9H,3,7-8H2,1H3/b6-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAUAVHXTIETRK-WAYWQWQTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN=C1C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCCN=C1/C=C\C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860170
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1Z)-2-(2-thienyl)ethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine

CAS RN

36700-38-6
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1Z)-2-(2-thienyl)ethenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036700386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 1,4,5,6-tetrahydro-1-methyl-2-((1Z)-2-(2-thienyl)ethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIMIDINE, 1,4,5,6-TETRAHYDRO-1-METHYL-2-((1Z)-2-(2-THIENYL)ETHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6FN82X43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Reactant of Route 2
1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Reactant of Route 3
1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Reactant of Route 4
1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Reactant of Route 5
1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine
Reactant of Route 6
1-methyl-2-[(Z)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine

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